(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
(1-benzyl-5,5-dimethylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2)8-13(11-16)10-15(14)9-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTGBAOGTLSXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1CC2=CC=CC=C2)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzyl-5,5-dimethylpyrrolidin-2-one
- Starting from suitable precursors, 1-benzyl-5,5-dimethylpyrrolidin-2-one is synthesized.
- The crude product is purified by column chromatography using a gradient of ethyl acetate in hexanes.
- Yield reported: 63.6% (40.0 g) as a colorless viscous liquid.
Reduction to (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol
- Lithium aluminium hydride (2 M in hexane) is used as the reducing agent.
- The reaction uses 4 equivalents of lithium aluminium hydride relative to the lactam.
- After completion, the reaction mixture is quenched with ice cubes.
- Extraction is performed with ethyl acetate (500 mL).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification is by column chromatography on silica gel (100-200 mesh), eluting with 40% ethyl acetate in hexanes.
- This step yields the target compound (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formation of 1-benzyl-5,5-dimethylpyrrolidin-2-one | Starting materials, purification by silica gel chromatography | Ethyl acetate/hexanes gradient | 63.6 | Colorless viscous liquid obtained |
| 2. Reduction to (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol | Lithium aluminium hydride (4 eq), quench with ice | Ethyl acetate extraction | Not explicitly stated | Purified by silica gel chromatography |
Mechanistic Considerations
- The lactam carbonyl in 1-benzyl-5,5-dimethylpyrrolidin-2-one is selectively reduced by lithium aluminium hydride to the corresponding alcohol at the 3-position, converting the pyrrolidin-2-one ring into a pyrrolidine ring bearing a hydroxymethyl substituent.
- The benzyl group at nitrogen remains intact under these conditions.
- The 5,5-dimethyl substitution stabilizes the ring and influences the stereochemistry of the reduction.
Additional Notes on Related Synthetic Steps
- The benzylation step to introduce the N-benzyl group can be achieved using benzyl halides such as benzyl bromide, chloride, or iodide.
- Solvents commonly used in related benzylation and reduction steps include tetrahydrofuran, methanol, dichloromethane, and ethyl acetate.
- The use of sodium borohydride is reported for selective reductions in related pyridinium systems, but for the lactam to alcohol conversion in this compound, lithium aluminium hydride is preferred due to its stronger reducing power.
Comparative Data from Related Compounds and Methods
While direct preparation of (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol is limited in literature, analogous methods for related pyrrolidine derivatives include:
Chemical Reactions Analysis
(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts like Pd/C. Major products formed from these reactions include (1-Benzyl-5,5-dimethylpyrrolidin-3-one) and (1-Benzyl-5,5-dimethylpyrrolidin-3-amine) .
Scientific Research Applications
(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The hydroxymethyl group in the target compound contrasts with the ketone in its hydrochloride analog . The boryl group in compound 98 enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in compound 109 facilitates nucleophilic substitutions .
Solubility and Reactivity: The hydrochloride salt (CAS 1909308-53-7) exhibits higher aqueous solubility due to ionic character, whereas the bicyclic boryl compound (98) is lipid-soluble, suited for organometallic reactions . The target compound’s hydroxymethyl group may enhance solubility in alcohols compared to its ketone analog.
Synthetic Utility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
